Nociceptin trifluoroacetate salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nociceptin trifluoroacetate salt is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is achieved by treating the peptide with trifluoroacetic acid (TFA) to remove the protecting groups and cleave the peptide from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Nociceptin trifluoroacetate salt primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The major product formed from these reactions is the this compound itself, with high purity achieved through HPLC purification .
Scientific Research Applications
Nociceptin trifluoroacetate salt has a wide range of scientific research applications:
Mechanism of Action
Nociceptin trifluoroacetate salt exerts its effects by binding to the NOP1 (ORL1) receptor, a G-protein-coupled receptor. Upon binding, it inhibits the activation of adenylyl cyclase and Ca2+ channels while activating K+ channels. This leads to inhibitory effects in the autonomic nervous system and modulates various biological functions, including nociception, food intake, memory processes, cardiovascular and renal functions, locomotor activity, gastrointestinal motility, and anxiety .
Comparison with Similar Compounds
Similar Compounds
Dynorphin A: A selective κ-opioid receptor endogenous peptide.
Endorphins: Endogenous peptides that interact with opioid receptors.
Enkephalins: Peptides that bind to δ-opioid receptors.
Uniqueness
Nociceptin trifluoroacetate salt is unique in that it specifically binds to the NOP1 receptor and does not interact directly with the classic opioid receptors (μ-, κ-, or δ-). This distinct binding profile allows it to modulate a variety of biological functions without the typical side effects associated with opioid receptor activation .
Properties
Molecular Formula |
C68H111N23O16 |
---|---|
Molecular Weight |
1506.8 g/mol |
InChI |
InChI=1S/C68H111N23O16/c1-41(2)34-50(64(103)84-43(4)59(98)90-52(37-55(72)94)65(104)89-49(67(106)107)20-21-54(71)93)91-63(102)47(18-11-12-22-69)88-62(101)48(19-13-23-81-68(73)74)87-58(97)42(3)85-66(105)53(40-92)79-32-30-77-28-26-75-24-25-76-27-29-78-31-33-80-61(100)51(36-45-16-9-6-10-17-45)86-57(96)39-82-56(95)38-83-60(99)46(70)35-44-14-7-5-8-15-44/h5-10,14-17,25-26,30,33,41-43,46-53,75-79,92H,11-13,18-24,27-29,31-32,34-40,69-70H2,1-4H3,(H2,71,93)(H2,72,94)(H,80,100)(H,82,95)(H,83,99)(H,84,103)(H,85,105)(H,86,96)(H,87,97)(H,88,101)(H,89,104)(H,90,98)(H,91,102)(H,106,107)(H4,73,74,81)/t42-,43-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 |
InChI Key |
XCMZFBIZTWESSL-IPGDBAJXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC[CH]NC[CH]NC[CH]NCCNC[CH]NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CO)NC[CH]NC[CH]NC[CH]NCCNC[CH]NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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